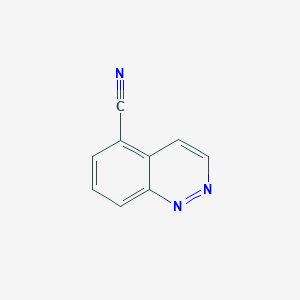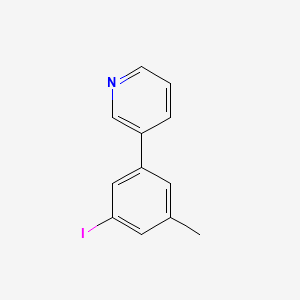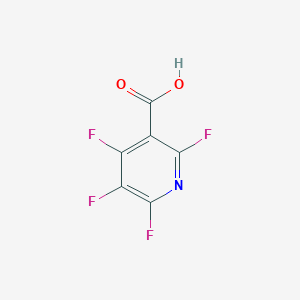
2,4,5,6-Tetrafluoronicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrafluoronicotinic acid: is a fluorinated derivative of nicotinic acid It is characterized by the presence of four fluorine atoms attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrafluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters .
化学反应分析
Types of Reactions: 2,4,5,6-Tetrafluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
科学研究应用
2,4,5,6-Tetrafluoronicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of 2,4,5,6-Tetrafluoronicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .
相似化合物的比较
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,4,5,6-Tetrafluorobenzonitrile
- 2,4,5,6-Tetrafluorophenol
Comparison: 2,4,5,6-Tetrafluoronicotinic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene derivatives.
属性
CAS 编号 |
3512-15-0 |
|---|---|
分子式 |
C6HF4NO2 |
分子量 |
195.07 g/mol |
IUPAC 名称 |
2,4,5,6-tetrafluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |
InChI 键 |
STANQTSHWPHGJU-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



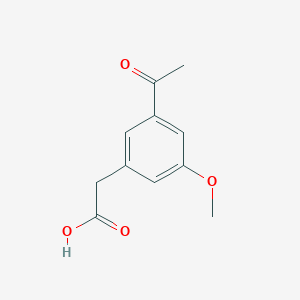

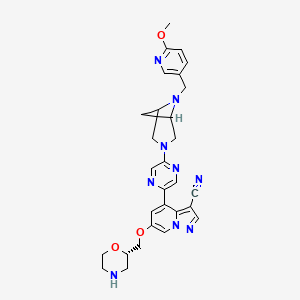

![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
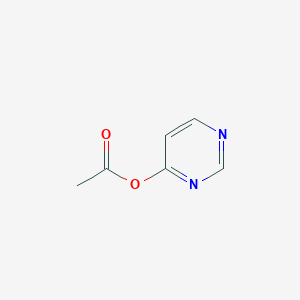
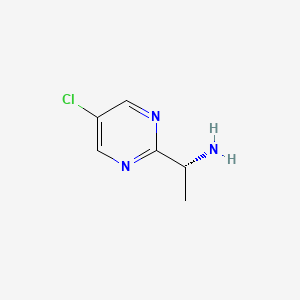
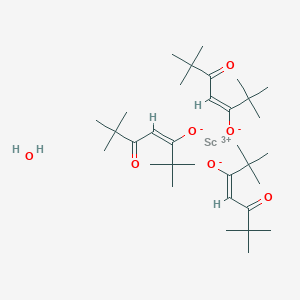
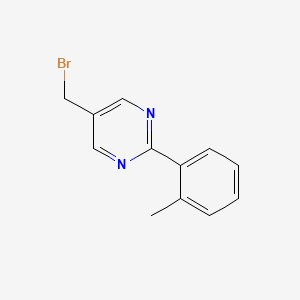

![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
